3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmaceutical agents, and a piperazine ring, which is commonly found in drugs that target the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the sulfonyl chloride intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of sulfonamide compounds on biological systems.
Medicine: This compound has potential as a pharmaceutical agent due to its structural similarity to other drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the piperazine ring can interact with receptors in the central nervous system. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Contains a similar piperazine ring and is used as a vasodilator.
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide: Another sulfonamide compound with different substituents.
Uniqueness
What sets 3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide apart is its unique combination of functional groups, which gives it distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-15-4-7-19(14-16(15)2)27(23,24)20-17-5-8-18(9-6-17)28(25,26)22-12-10-21(3)11-13-22/h4-9,14,20H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKHUBHQDCKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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